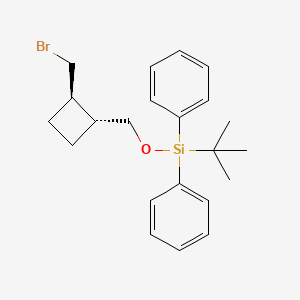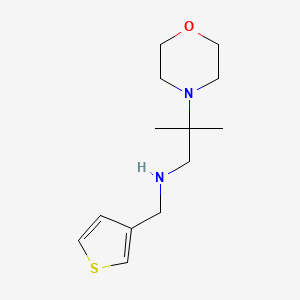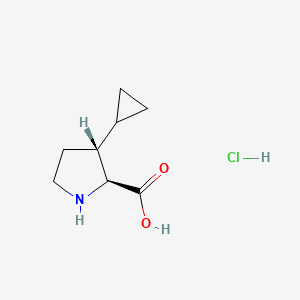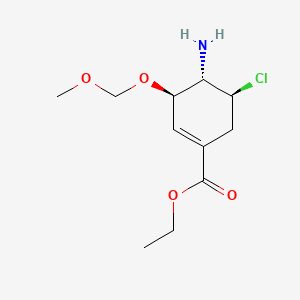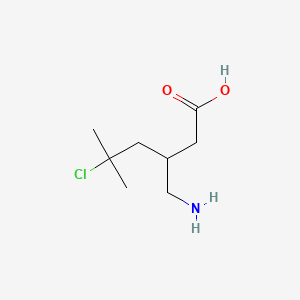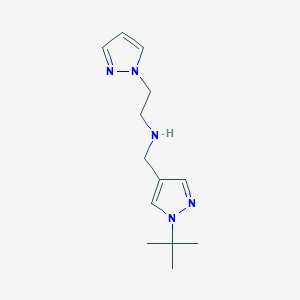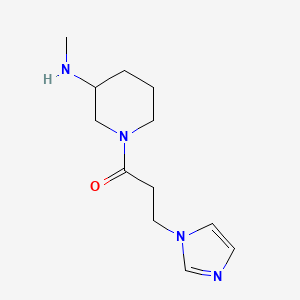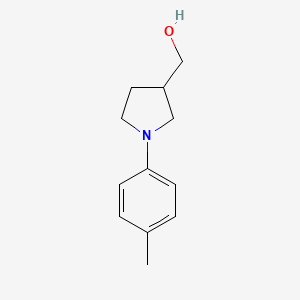
(R)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a heterocyclic compound that features a bromophenyl group and a tert-butyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with tert-butylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is explored for its potential use in pharmaceuticals. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
2-Phenyl-4-(tert-butyl)-4,5-dihydrooxazole: Lacks the bromine atom, which can influence its chemical properties and applications.
2-(2-Chlorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole:
Uniqueness
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of both the bromophenyl and tert-butyl groups. These groups confer specific chemical and biological properties, making the compound valuable for various applications. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing its interaction with molecular targets.
Propriétés
Formule moléculaire |
C13H16BrNO |
|---|---|
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
(4R)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m0/s1 |
Clé InChI |
NJQJYOLYDOCZGX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2Br |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



